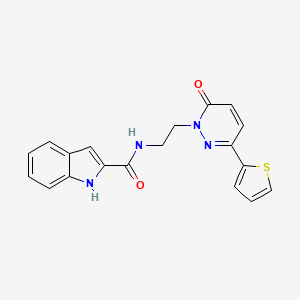

N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-1H-indole-2-carboxamide

Description

N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-1H-indole-2-carboxamide is a pyridazinone derivative characterized by a central pyridazinone core substituted at position 3 with a thiophen-2-yl moiety. The ethyl linker at position 1 connects the pyridazinone ring to an indole-2-carboxamide group.

Properties

IUPAC Name |

N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]-1H-indole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O2S/c24-18-8-7-15(17-6-3-11-26-17)22-23(18)10-9-20-19(25)16-12-13-4-1-2-5-14(13)21-16/h1-8,11-12,21H,9-10H2,(H,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBHOUDCHPFEYGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)C(=O)NCCN3C(=O)C=CC(=N3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-1H-indole-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

Attachment of the Thiophene Group: The thiophene group is introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane.

Indole Synthesis: The indole moiety can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

Final Coupling: The final step involves coupling the indole derivative with the pyridazinone-thiophene intermediate using amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale reactors with efficient mixing and temperature control.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and indole moieties, using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed on the pyridazinone ring using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, especially at the indole and thiophene rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other peroxides.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

Oxidation: Oxidized derivatives of the thiophene and indole rings.

Reduction: Reduced forms of the pyridazinone ring.

Substitution: Substituted indole and thiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-1H-indole-2-carboxamide is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or modulation of biological pathways.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer, inflammation, or neurological disorders.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and pyridazinone moieties may play crucial roles in binding to these targets, while the thiophene group could influence the compound’s overall bioactivity and stability. The exact pathways and molecular interactions would depend on the specific biological context and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridazinone Derivatives with Varied Substituents

Key Compounds from :

- Compound 15 : N’-(4-Nitrobenzylidene)-2-(6-oxo-3-(4-(4-chlorophenyl)piperazin-1-yl)pyridazin-1(6H)-yl)acetohydrazide

- Compound 16: N’-(4-Dimethylaminobenzylidene)-2-(6-oxo-3-(4-(4-chlorophenyl)piperazin-1-yl)pyridazin-1(6H)-yl)acetohydrazide

- Compound 17 : N’-Benzylidene-2-(6-oxo-3-(4-(4-fluorophenyl)piperazin-1-yl)pyridazin-1(6H)-yl)acetohydrazide

- Compound 18 : N’-(3-Methylbenzylidene)-2-(6-oxo-3-(4-(4-fluorophenyl)piperazin-1-yl)pyridazin-1(6H)-yl)acetohydrazide

Structural and Functional Differences:

- The indole-2-carboxamide group may confer higher solubility in lipid-rich environments compared to the acetohydrazide derivatives. Melting points for Compounds 15–18 (201–244°C) suggest moderate thermal stability, which could correlate with crystallinity and formulation feasibility.

Thiophene-Containing Analogues from

Key Compounds:

- Compound d : (2S)-5-Hydroxy-N-propyl-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine oxide

- Compound e: (S)-6-{Propyl[2-(thiophen-2-yl)ethyl]amino}-5,6,7,8-tetrahydronaphthalen-1-yl 4-methylbenzenesulfonate

- Compound f : (S)-N-Propyl-5-[2-(thiophen-2-yl)ethoxy]-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine

Comparative Analysis:

- Key Observations: Both the target compound and analogues incorporate thiophen-2-yl groups, which may enhance metabolic stability due to sulfur’s resistance to oxidation. The tetrahydronaphthalen-amine core in compounds suggests divergent pharmacological targets (e.g., neurotransmitter receptors) compared to the pyridazinone-based target compound.

Biological Activity

N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-1H-indole-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound features a complex structure that includes an indole moiety, a pyridazinone core, and a thiophene ring. The molecular formula is , with a molecular weight of 305.4 g/mol. The structural characteristics contribute to its biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C15 H19 N3 O2 S |

| Molecular Weight | 305.4 g/mol |

| LogP | 2.2898 |

| Polar Surface Area | 54.15 Ų |

| Hydrogen Bond Acceptors | 5 |

| Hydrogen Bond Donors | 1 |

The mechanism of action for this compound involves interactions with various biological targets. Compounds in this class often exhibit enzyme inhibition by mimicking natural substrates, which can lead to significant therapeutic effects.

Antimicrobial Activity

Research indicates that derivatives of indole and pyridazinone structures exhibit promising antimicrobial properties. A study highlighted that indole-2-carboxamides show low micromolar potency against Mycobacterium tuberculosis (Mtb), suggesting similar potential for the compound .

Anticancer Activity

The compound has shown potential anticancer activity through various mechanisms, including apoptosis induction in cancer cell lines. A related study demonstrated that modifications in the structure could enhance cytotoxicity against hypopharyngeal tumor cells, indicating that this compound may follow similar pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Research has indicated that substituents on the indole ring can significantly affect potency and solubility. For instance, halogen substitutions have been shown to improve metabolic stability while maintaining antimicrobial efficacy .

Case Studies

- Antituberculosis Activity : In a phenotypic screening study, compounds similar to this compound were identified as potential antituberculosis agents, demonstrating significant activity against Mtb with low toxicity profiles .

- Cytotoxicity in Cancer Models : A recent investigation into related compounds revealed enhanced cytotoxic effects against various cancer cell lines, emphasizing the importance of structural modifications to achieve desired therapeutic outcomes .

Q & A

Q. What are the standard synthetic routes for N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-1H-indole-2-carboxamide?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving:

- Reflux condensation : Reacting 3-formyl-1H-indole-2-carboxylic acid derivatives with aminothiazol-4(5H)-ones in acetic acid with sodium acetate as a catalyst (3–5 hours, 100 mL solvent) .

- Amide coupling : Using carbodiimide-based agents (e.g., EDC/HOBt) to link the pyridazinone and indole moieties, followed by purification via recrystallization (DMF/acetic acid mixture) .

- Key characterization : IR, -NMR, -NMR, and elemental analysis to confirm structure .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- FT-IR : Identifies carbonyl (C=O) and amide (N-H) groups (e.g., 1650–1750 cm for pyridazinone C=O) .

- NMR : -NMR detects aromatic protons (δ 6.5–8.5 ppm for thiophene/indole), while -NMR confirms sp-hybridized carbons (e.g., 160–170 ppm for amide C=O) .

- Elemental analysis : Validates purity (>95%) by matching calculated vs. observed C/H/N/S percentages .

Q. How can researchers assess the compound’s stability under experimental conditions?

- Methodological Answer :

- Accelerated stability studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/visible) for 4–12 weeks. Monitor degradation via HPLC and mass spectrometry .

- Storage recommendations : Store at –20°C in amber vials under inert gas (N/Ar) to prevent oxidation and hydrolysis .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Methodological Answer : Use Design of Experiments (DoE) to systematically vary parameters:

Q. What computational methods are suitable for predicting this compound’s reactivity?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to predict electrophilic/nucleophilic sites (e.g., pyridazinone C=O as electrophilic center) .

- Molecular dynamics simulations : Model solvation effects (e.g., in DMSO/water) to assess aggregation propensity .

Q. How can contradictory spectral data (e.g., NMR vs. IR) be resolved?

- Methodological Answer :

- Cross-validation : Compare -NMR with 2D techniques (HSQC, HMBC) to confirm proton-carbon connectivity .

- Isotopic labeling : Synthesize -labeled analogs to resolve overlapping amide signals in crowded NMR regions .

Q. What strategies can validate hypothesized biological activity (e.g., kinase inhibition)?

- Methodological Answer :

- In silico docking : Use AutoDock Vina to simulate binding to target proteins (e.g., PI3Kα) with scoring functions (ΔG < –8 kcal/mol indicates strong binding) .

- Enzymatic assays : Measure IC values in kinase inhibition assays (e.g., ADP-Glo™ Kinase Assay) .

Data Contradiction Analysis

Q. How to address discrepancies in elemental analysis vs. theoretical purity?

- Methodological Answer :

- Impurity profiling : Use LC-MS to identify byproducts (e.g., unreacted intermediates or hydrolysis products) .

- Recalibrate instrumentation : Verify elemental analyzer calibration with certified standards (e.g., acetanilide for N quantification) .

Research Design Tables

Table 1 : Key Spectral Data for Structural Confirmation

| Technique | Observed Data | Expected Range |

|---|---|---|

| FT-IR (C=O) | 1685 cm | 1650–1750 cm |

| -NMR (Thiophene H) | δ 7.2–7.4 ppm | δ 6.8–7.5 ppm |

| -NMR (Amide C=O) | 167.3 ppm | 160–170 ppm |

Table 2 : DoE Results for Reaction Optimization

| Parameter | Effect Size (p-value) |

|---|---|

| Temperature | 0.01 (significant) |

| Catalyst | 0.12 |

| Solvent | 0.07 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.